Technical Guide: Synthesis and Purification of Eslicarbazepine Acetate-d4
Technical Guide: Synthesis and Purification of Eslicarbazepine Acetate-d4
For Researchers, Scientists, and Drug Development Professionals
Overview of the Synthetic Strategy
The proposed synthesis of Eslicarbazepine acetate-d4 commences with a deuterated precursor to construct the core dibenz[b,f]azepine ring system with the deuterium labels incorporated on one of the aromatic rings. The synthesis then proceeds through several key steps: formation of a deuterated analogue of oxcarbazepine, asymmetric reduction to yield deuterated eslicarbazepine, and finally, acetylation to produce the target compound.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of Eslicarbazepine acetate-d4.
Synthesis of 5H-Dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Carbamazepine)
The synthesis begins with the construction of the deuterated dibenz[b,f]azepine core. A plausible route involves the reaction of a deuterated iminostilbene with a carbamoylating agent.
Materials:
-
Iminostilbene-d4
-
Sodium cyanate
-
Acetic acid
-
Water
-
Toluene
Protocol:
-
In a reaction vessel, stir 3 kg of iminostilbene-d4 in a mixture of 28.5 L of acetic acid and 1.5 L of water.
-
Heat the mixture to 60°C.
-
Over a period of approximately 2 hours, add 1.66 kg of 98% sodium cyanate.
-
Cool the mixture to 15°C and continue stirring for an additional 2 hours between 15°C and 20°C.
-
Isolate the resulting crystals by filtration and wash them with 2 L of acetic acid.
-
Dry the product to yield deuterated carbamazepine.
-
The filtrate can be further processed by distilling off the acetic acid, adding water, and recrystallizing the precipitate from toluene to obtain an additional crop of the product[1].
Synthesis of 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Oxcarbazepine)
The deuterated carbamazepine is then converted to deuterated oxcarbazepine. This transformation can be achieved through various methods, including hydrolysis of a 10-methoxy derivative.
Materials:
-
10-Methoxy-5H-dibenzo[b,f]azepine-d4-5-carboxamide
-
Hydrochloric acid (2N)
Protocol:
-
Reflux a solution of 10-methoxy-5H-dibenzo[b,f]azepine-d4-5-carboxamide in 2N hydrochloric acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield deuterated oxcarbazepine.
Asymmetric Reduction to (S)-10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Eslicarbazepine)
The key stereoselective step is the asymmetric reduction of the ketone group in deuterated oxcarbazepine to the corresponding (S)-alcohol, deuterated eslicarbazepine. This is often achieved using a chiral catalyst.
Materials:
-
Deuterated Oxcarbazepine
-
Chiral Ruthenium or Rhodium catalyst (e.g., RuX(L1)(L2) type)[2][3]
-
Hydrogen donor (e.g., formic acid)
-
Solvent (e.g., Tetrahydrofuran - THF)
Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve deuterated oxcarbazepine (10 g, 40 mmol) in 100 mL of THF.
-
Add the chiral ruthenium catalyst and the hydrogen donor.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, quench the reaction and work up the mixture by extraction.
-
Purify the crude product by column chromatography or crystallization to obtain enantiomerically enriched deuterated eslicarbazepine[4].
Acetylation to (S)-10-Acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (Eslicarbazepine acetate-d4)
The final step is the acetylation of the hydroxyl group of deuterated eslicarbazepine.
Materials:
-
Deuterated Eslicarbazepine
-
Acetyl chloride or Acetic anhydride
-
Pyridine or another suitable base
-
Dichloromethane (DCM)
Protocol:
-
Suspend deuterated eslicarbazepine (15.0 g, 0.0589 mol) in dichloromethane (250 mL) and pyridine (7.0 g, 0.088 mol) with stirring.
-
Cool the mixture to below 10°C.
-
Add a solution of acetyl chloride (6.5 g, 0.082 mol) in dichloromethane (50 mL) dropwise, maintaining the temperature between 15°C and 20°C.
-
After the addition is complete, stir the reaction mixture for 30 minutes at 15-20°C, followed by 2 hours at 25-30°C[5].
-
Wash the reaction mixture with aqueous acid, followed by brine.
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crude Eslicarbazepine acetate-d4[5].
Purification
Purification of the final product is crucial to ensure high purity for its intended use as an internal standard. Crystallization is a common and effective method.
Protocol:
-
Dissolve the crude Eslicarbazepine acetate-d4 in a minimal amount of a suitable hot solvent, such as a mixture of dichloromethane and ethyl acetate[5].
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Alternatively, recrystallization from isopropanol can be employed[5]. Purity can be assessed by HPLC.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected molecular weights and typical (estimated) yields for the key intermediates and the final product. Yields are based on analogous non-deuterated syntheses and may vary.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 5H-Dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₈D₄N₂O | 240.30 | 85-95 |
| 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₈D₄N₂O₂ | 256.29 | 70-80 |
| (S)-10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₁₀D₄N₂O₂ | 258.31 | 80-90 |
| Eslicarbazepine acetate-d4 | C₁₇H₁₂D₄N₂O₃ | 300.35 | >90 |
Spectroscopic Data
The identity and purity of Eslicarbazepine acetate-d4 should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 301.36. Fragmentation patterns would be consistent with the structure, likely showing losses of the acetyl group and other characteristic fragments. Ion detection by monitoring the m/z transition of 300.3 to 197.3 has been used for a d3 analogue[6]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will be similar to that of non-labeled Eslicarbazepine acetate, but with a reduced integration in the aromatic region corresponding to the sites of deuteration. The characteristic signals for the remaining protons, such as those on the dibenzazepine core and the acetyl methyl group, will be present. ²H NMR: Will show signals corresponding to the positions of the deuterium atoms. ¹³C NMR: The spectrum will show signals for all carbon atoms, with those directly bonded to deuterium appearing as multiplets with attenuated intensity due to C-D coupling. |
Workflow Diagrams
The following diagrams illustrate the synthetic and purification workflows.
Caption: Synthetic workflow for Eslicarbazepine acetate-d4.
Caption: General experimental workflow for a synthesis step.
References
- 1. Carbamazepine synthesis - chemicalbook [chemicalbook.com]
- 2. US20170305860A1 - Process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]
- 3. CA2962543C - Improved process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]
- 4. EP3064490A1 - Improved process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]
- 5. US20150065704A1 - Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof - Google Patents [patents.google.com]
- 6. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
